

# An In-depth Technical Guide to Angophorol: Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Angophorol**, a naturally occurring flavanone, has garnered attention for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Angophorol**. Detailed experimental data, including spectroscopic analyses, are presented to facilitate further research and development. Furthermore, this document outlines the isolation of **Angophorol** from its natural source and explores the molecular pathways implicated in its anticancer effects.

# **Chemical Structure and Properties**

**Angophorol** is chemically classified as a flavanone. Its systematic IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-chroman-4-one. The chemical structure of **Angophorol** is characterized by a C6-C3-C6 backbone, typical of flavonoids, with specific substitutions on the A and B rings that contribute to its biological activity.

Chemical Structure:



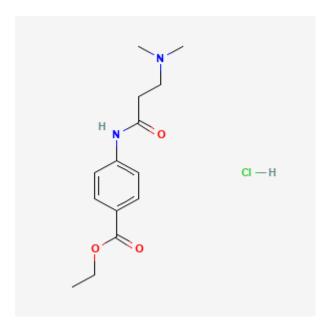


Figure 1. 2D Chemical Structure of Angophorol.

Physicochemical and Molecular Properties:

A summary of the key chemical and physical properties of **Angophorol** is provided in Table 1. This data is essential for its handling, formulation, and in silico modeling.



Property	Value	Reference
IUPAC Name	5-hydroxy-2-(4- hydroxyphenyl)-7-methoxy-6,8- dimethyl-chroman-4-one	[1]
Molecular Formula	C18H18O5	[1]
Molecular Weight	314.33 g/mol	[2]
CAS Number	133442-54-3	[1][2]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Solubility	Not specified in available literature	
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	5	[1]
Rotatable Bonds	2	[1]
Topological Polar Surface Area	75.99 Ų	[1]
LogP (calculated)	3.43	[1]

## **Spectroscopic Data**

The structural elucidation of **Angophorol** was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data from the primary literature is not fully accessible, the following represents a summary of expected and reported spectroscopic features.

#### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- ¹H NMR: The proton NMR spectrum of **Angophorol** is expected to exhibit characteristic signals for the aromatic protons on the A and B rings, the protons of the C-ring, the methoxy group, and the two methyl groups. The protons on the B-ring, being a para-substituted phenyl group, would likely appear as two doublets. The C-ring protons at positions 2 and 3 would show specific splitting patterns (e.g., a doublet of doublets for H-2 and two doublets of doublets for the geminal protons at C-3) indicative of the flavanone core. The aromatic proton on the A-ring, the methoxy protons, and the methyl protons would appear as singlets.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display 18 distinct signals corresponding to each carbon atom in the **Angophorol** molecule. Key signals would include those for the carbonyl carbon (C-4) at a downfield chemical shift, the carbons of the aromatic rings, the methoxy carbon, and the two methyl carbons.

#### 2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of **Angophorol**. The expected exact mass for C<sub>18</sub>H<sub>18</sub>O<sub>5</sub> can be calculated and compared with the experimentally determined value to confirm its elemental composition.

#### 2.3. Infrared (IR) Spectroscopy

The IR spectrum of **Angophorol** would show characteristic absorption bands for its functional groups. Key expected absorptions include:

- A broad O-H stretching vibration for the phenolic hydroxyl groups.
- C-H stretching vibrations for the aromatic and aliphatic protons.
- A strong C=O stretching vibration for the carbonyl group of the flavanone core.
- C-O stretching vibrations for the ether (methoxy) and phenolic groups.
- C=C stretching vibrations for the aromatic rings.

## **Experimental Protocols**

#### 3.1. Isolation of Angophorol



**Angophorol** has been isolated from the methanolic extract of the stems of Miconia prasina.[3] The general procedure for the isolation of flavanones from plant material typically involves the following steps:

- Extraction: Dried and powdered plant material (stems of Miconia prasina) is subjected to
  extraction with methanol at room temperature. The process is repeated multiple times to
  ensure exhaustive extraction.
- Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- Chromatographic Purification: The fraction containing **Angophorol** (typically the less polar fractions like chloroform or ethyl acetate) is further purified using a combination of chromatographic techniques. This may include:
  - Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
  - Preparative Thin-Layer Chromatography (TLC): For the final purification of the isolated compound.
- Structure Elucidation: The structure of the purified **Angophorol** is then determined using spectroscopic methods as described in Section 2.

# **Biological Activity and Signaling Pathways**

**Angophorol** has been reported to exhibit potential anticancer activity.[4][5] Specifically, it has been shown to induce growth inhibition and apoptosis in the K562 human chronic myelogenous leukemia cell line.[4][5]

4.1. Anticancer Activity in K562 Cells





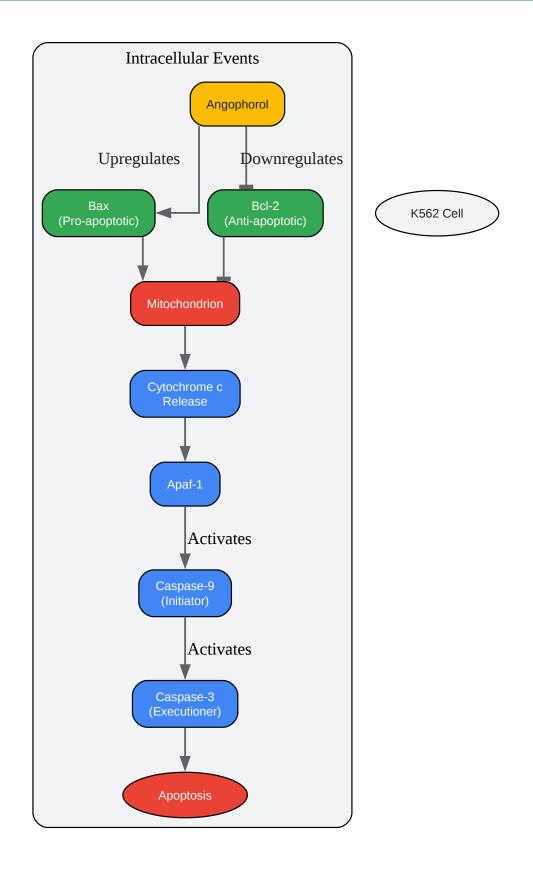


The cytotoxic effects of **Angophorol** on K562 cells are believed to be mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells and is regulated by a complex network of signaling pathways.

#### 4.2. Proposed Apoptotic Signaling Pathway

Based on the known mechanisms of other flavonoids and anticancer agents that induce apoptosis in leukemia cells, a putative signaling pathway for **Angophorol**'s action in K562 cells can be proposed. This pathway likely involves the intrinsic (mitochondrial) pathway of apoptosis.





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Diagram 1. Proposed intrinsic apoptotic pathway induced by Angophorol in K562 cells.



This proposed pathway suggests that **Angophorol** may modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, triggers the activation of the caspase cascade, culminating in the execution of apoptosis. Further research is required to fully elucidate the specific molecular targets and signaling events involved in **Angophorol**-induced apoptosis.

## Conclusion

**Angophorol** is a flavanone with a well-defined chemical structure and promising anticancer properties. This technical guide has summarized the available information on its chemical and physical characteristics, spectroscopic data, isolation, and biological activity. The detailed information provided herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, and to stimulate further investigation into the therapeutic potential of **Angophorol**.

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